3-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-indole
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Description
3-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-indole is a useful research compound. Its molecular formula is C18H14N6O2 and its molecular weight is 346.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can affect a broad spectrum of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they can have diverse molecular and cellular effects .
Biological Activity
The compound 3-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-indole is a derivative of indole, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby disrupting cellular processes. Specifically, compounds containing the indole and oxadiazole moieties have shown promise in inhibiting pathways associated with cancer cell proliferation and microbial resistance.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to This compound can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Colon Cancer (HCT116)
- Lung Cancer (A549)
In vitro studies have shown that certain derivatives possess IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Indole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be lower than those of standard antibiotics like methicillin and gentamicin .
The presence of the pyrimidine and oxadiazole rings enhances the compound's ability to disrupt bacterial cell wall synthesis.
Antitubercular Activity
Recent studies have highlighted the potential of indole-based compounds in combating tuberculosis. The derivative has shown promising results against Mycobacterium tuberculosis , with MIC values comparable to established treatments like isoniazid .
Study 1: Anticancer Efficacy
In a study involving various indole derivatives, it was found that those with a 1H-indole structure exhibited significant cytotoxicity against cancer cell lines. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Testing
A series of synthesized indole derivatives were tested for antimicrobial efficacy against common pathogens. The results indicated that modifications in the oxadiazole ring significantly influenced antibacterial activity, with some compounds achieving MIC values as low as 12.5 μg/ml against resistant strains .
Data Tables
Properties
IUPAC Name |
1H-indol-3-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-18(13-8-21-14-5-2-1-4-12(13)14)24-9-11(10-24)17-22-16(23-26-17)15-19-6-3-7-20-15/h1-8,11,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUPOOFHIBAZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C4=NC(=NO4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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